4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione
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Description
The compound is a derivative of methoxybenzyl compounds, which are often used in organic chemistry as precursors or intermediates in various reactions . Methoxybenzyl compounds are known for their stability and reactivity, making them useful in a variety of chemical contexts .
Synthesis Analysis
While specific synthesis methods for “4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione” are not available, similar compounds have been synthesized using various methods. For instance, a glucoside of a physiologically active vanillyl alcohol was synthesized using maltase from Saccharomyces cerevisiae as a catalyst .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups and structure. While specific reactions for “this compound” are not available, similar compounds like methoxybenzyl alcohols are known to undergo a variety of reactions, including oxidation and reduction .Mechanism of Action
Target of Action
Similar compounds such as chalcone analogues have been shown to interact with theEstrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen and plays a crucial role in the regulation of gene expression involved in the development and physiology of the reproductive system .
Mode of Action
Similar compounds like chalcone analogues can form a hydrogen bond to the glu353 residue in the active site of erα . This interaction can lead to changes in the conformation of the receptor, influencing its ability to regulate gene expression .
Biochemical Pathways
Compounds like chalcone analogues and their derivatives have been widely synthesized and explored for their potential uses, especially in anticancer drug discovery researches . They are known to affect various biochemical pathways, including those involved in cell proliferation and apoptosis .
Result of Action
Similar compounds like chalcone analogues have been shown to exhibit cytotoxic activity against various cancer cell lines . They can induce apoptosis (programmed cell death) and inhibit cell proliferation, thereby exerting their anticancer effects .
Safety and Hazards
Safety data sheets (SDS) provide information on the potential hazards of a compound and appropriate safety precautions. While an SDS for “4-(3-Methoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione” is not available, similar compounds like 4-Methoxybenzyl alcohol and 4-Hydroxy-3-methoxybenzyl alcohol have SDSs available .
Properties
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-16-12-4-2-3-11(9-12)10-13-5-7-17(14,15)8-6-13/h2-4,9H,5-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDYPBOZAAYIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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